Diethyl hexadecanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

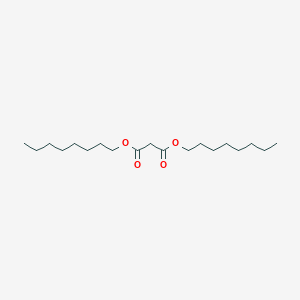

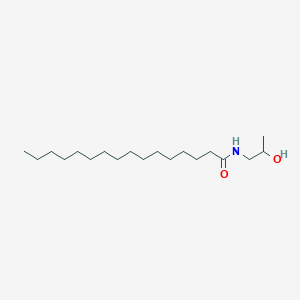

Diethyl hexadecanedioate (DEHD) is a chemical compound that belongs to the family of diesters. DEHD is a colorless, odorless, and waxy substance that has various applications in the field of scientific research.

Mecanismo De Acción

Diethyl hexadecanedioate acts as a substrate for the enzymes involved in the metabolism of fatty acids. It is converted into hexadecanedioic acid and ethanol by the action of esterases and alcohol dehydrogenases. Hexadecanedioic acid is further metabolized by beta-oxidation in the mitochondria, yielding acetyl-CoA and other intermediates of the citric acid cycle. The metabolism of Diethyl hexadecanedioate affects the energy metabolism, lipid metabolism, and oxidative stress in the cells.

Efectos Bioquímicos Y Fisiológicos

Diethyl hexadecanedioate has various biochemical and physiological effects on the cells and tissues. It alters the membrane fluidity, permeability, and stability by incorporating into the lipid bilayer. It affects the activity of membrane-bound enzymes, ion channels, and receptors by modulating the lipid composition of the membrane. Diethyl hexadecanedioate also affects the gene expression, protein synthesis, and cell signaling pathways by activating or inhibiting the transcription factors and signaling molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diethyl hexadecanedioate has several advantages and limitations for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a model compound for studying the metabolism of fatty acids in the liver and other tissues. However, Diethyl hexadecanedioate has limited solubility in water and may require the use of organic solvents for its application. It may also interfere with the activity of some enzymes and receptors by altering the lipid composition of the membrane.

Direcciones Futuras

Diethyl hexadecanedioate has several future directions for scientific research. It can be used as a tool for studying the effects of fatty acid esters on the structure and function of biological membranes. It can also be used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. Moreover, Diethyl hexadecanedioate can be modified to improve its solubility, stability, and bioavailability for its application in drug delivery and gene therapy.

Métodos De Síntesis

Diethyl hexadecanedioate is synthesized by the reaction of hexadecanedioic acid with ethanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and distillation. The yield of Diethyl hexadecanedioate depends on the reaction conditions, such as the concentration of reactants, temperature, pressure, and reaction time.

Aplicaciones Científicas De Investigación

Diethyl hexadecanedioate has various applications in the field of scientific research. It is used as a solvent, plasticizer, and lubricant in the manufacturing of polymers, resins, and coatings. Diethyl hexadecanedioate is also used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. It is used to investigate the effects of fatty acid esters on the structure and function of biological membranes.

Propiedades

Número CAS |

15786-31-9 |

|---|---|

Nombre del producto |

Diethyl hexadecanedioate |

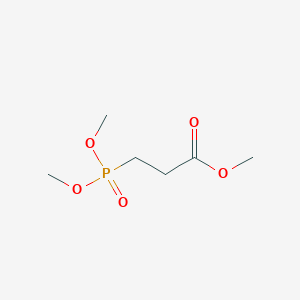

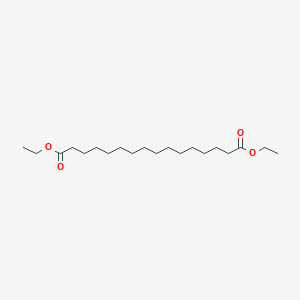

Fórmula molecular |

C20H38O4 |

Peso molecular |

342.5 g/mol |

Nombre IUPAC |

diethyl hexadecanedioate |

InChI |

InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |

Clave InChI |

AHIOKFKBLGHSSV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |

SMILES canónico |

CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |

Sinónimos |

Hexadecanedioic acid diethyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.